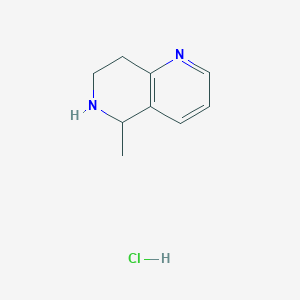

5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride

CAS No.:

Cat. No.: VC15985404

Molecular Formula: C9H13ClN2

Molecular Weight: 184.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H13ClN2 |

|---|---|

| Molecular Weight | 184.66 g/mol |

| IUPAC Name | 5-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine;hydrochloride |

| Standard InChI | InChI=1S/C9H12N2.ClH/c1-7-8-3-2-5-11-9(8)4-6-10-7;/h2-3,5,7,10H,4,6H2,1H3;1H |

| Standard InChI Key | BHVHJRGWOBZAJO-UHFFFAOYSA-N |

| Canonical SMILES | CC1C2=C(CCN1)N=CC=C2.Cl |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 5-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is C₉H₁₃ClN₂, with a molecular weight of 184.66 g/mol . The compound features a bicyclic framework comprising a pyridine ring fused to a partially saturated six-membered ring, with a methyl group at the 5-position and a hydrochloride salt improving aqueous solubility. Key structural attributes include:

-

Bicyclic System: The 1,6-naphthyridine core provides rigidity, influencing binding affinity to biological targets .

-

Chirality: The saturated ring introduces a stereogenic center, enabling enantioselective synthesis for optimized pharmacological profiles .

-

Salt Form: The hydrochloride counterion enhances stability and solubility, critical for in vitro and in vivo studies .

Physical properties such as melting point and density remain unreported in available literature, though its solubility in polar solvents is well-documented .

Synthesis and Manufacturing

Asymmetric Synthesis

A landmark advancement in synthesizing this scaffold is the asymmetric route developed for TAK-828F, a retinoic acid receptor-related orphan receptor gamma t (RORγt) inverse agonist . The process involves three key steps:

-

Heck-Type Vinylation: Ethylene gas reacts with 2-chloropyridine to form 2-vinylpyridine, avoiding traditional stoichiometric reagents.

-

Cyclization: 2-Vinyl-3-acylpyridine undergoes ammonia-mediated cyclization to yield dihydronaphthyridine.

-

Enantioselective Transfer Hydrogenation: Ruthenium catalysis achieves >99% enantiomeric excess (ee), establishing the chiral center .

This method eliminates chromatography or distillation, enabling scalable production .

Alternative Routes

Early synthetic approaches relied on Pictet–Spengler cyclization, but enantioselectivity challenges limited scalability . Recent innovations include tandem amination-condensation reactions, though asymmetric efficiency remains inferior to the hydrogenation method .

Applications in Pharmaceutical Research

Drug Discovery

The compound’s versatility is evident in its role as a precursor for:

-

Anticoagulants: Factor XIa inhibitors with reduced bleeding complications .

-

Immunomodulators: RORγt inverse agonists for treating psoriasis and rheumatoid arthritis .

-

Central Nervous System (CNS) Agents: Structural analogs penetrate the blood-brain barrier, targeting neurotransmitter receptors .

Structure-Activity Relationship (SAR) Studies

Systematic modifications of the naphthyridine core have elucidated critical pharmacophoric elements:

Comparative Analysis with Related Compounds

The following table contrasts 5-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride with structurally similar derivatives:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume